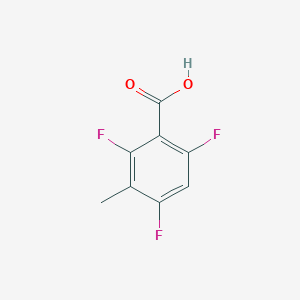

2,4,6-三氟-3-甲基苯甲酸

描述

2,4,6-Trifluoro-3-methylbenzoic acid is a halogenated aromatic carboxylic acid. It is a crucial and important raw material for preparing photosensitizers, medicines, and pesticides, and also finds applications in pharmaceutical and agrochemical industries .

Synthesis Analysis

The synthesis of 2,4,6-Trifluoro-3-methylbenzoic acid involves adding 90 grams of 2,4,6-trifluoro-3,5-dichlorobenzoic acid, 540 grams of water, 33 grams of magnesium oxide, and 0.9 grams of 10% wet palladium-carbon to a 1-liter pressure-resistant reactor .Molecular Structure Analysis

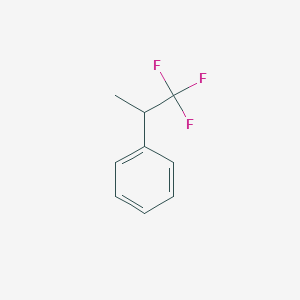

The molecular weight of 2,4,6-Trifluoro-3-methylbenzoic acid is 190.12 . In the crystal structure, inter-molecular O—H—O hydrogen bonds between carboxyl groups give rise to the formation of a centrosymmetric dimer, while dispersive F—O contacts connect the dimers into infinite strands along the a axis .Chemical Reactions Analysis

In the crystal, inter-molecular O-H⋯O hydrogen bonds between carboxyl groups give rise to the formation of a centrosymmetric dimer, while dispersive F⋯O contacts connect the dimers into infinite strands along the a axis .Physical And Chemical Properties Analysis

2,4,6-Trifluoro-3-methylbenzoic acid is a solid substance . It should be stored in a sealed container in a dry environment at 2-8°C .科学研究应用

Raw Material for Photosensitizers

“2,4,6-Trifluoro-3-methylbenzoic acid” is an important raw material for preparing photosensitizers . Photosensitizers are used in photodynamic therapy, a treatment for certain types of cancer and other diseases. They absorb light and transfer the energy to other molecules, creating a chemical change that can destroy targeted cells.

Pharmaceutical Industry

This compound is used in the pharmaceutical industry . Although the specific drugs it’s used in are not mentioned in the sources, it’s likely used in the synthesis of various pharmaceuticals due to its unique chemical structure.

Agrochemical Industry

In the agrochemical industry, “2,4,6-Trifluoro-3-methylbenzoic acid” is used in the production of pesticides . Its trifluoromethyl group makes it an important subgroup of fluorinated compounds, which have been used in more than 50% of the pesticides launched in the last two decades .

Synthesis of Trifluoromethylpyridines

Trifluoromethylpyridines (TFMP) and its derivatives, which are synthesized using “2,4,6-Trifluoro-3-methylbenzoic acid”, have found applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Veterinary Industry

Several TFMP derivatives are also used in the veterinary industry . These compounds likely provide effective treatments for various animal diseases.

Clinical Trials

Many candidates containing the TFMP moiety are currently undergoing clinical trials . This suggests that “2,4,6-Trifluoro-3-methylbenzoic acid” could play a role in the development of new drugs and treatments.

未来方向

属性

IUPAC Name |

2,4,6-trifluoro-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c1-3-4(9)2-5(10)6(7(3)11)8(12)13/h2H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHAFRPFOFMDIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1F)F)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Trifluoro-3-methylbenzoic acid | |

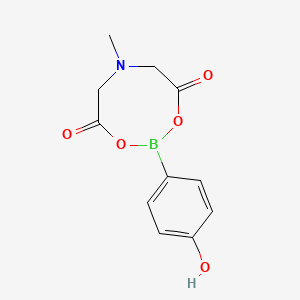

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

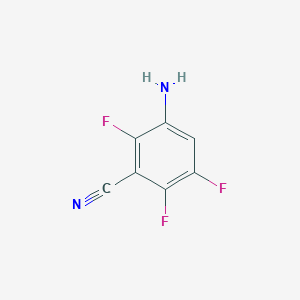

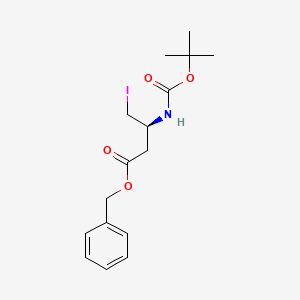

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-aminoethyl)-N-[2-nitro-4-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B3040136.png)